Near-IR fluorescent probe-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

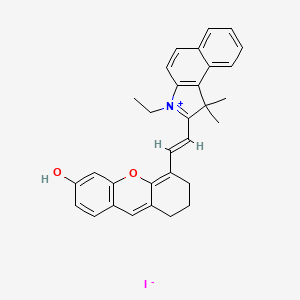

Properties

Molecular Formula |

C31H30INO2 |

|---|---|

Molecular Weight |

575.5 g/mol |

IUPAC Name |

5-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol iodide |

InChI |

InChI=1S/C31H29NO2.HI/c1-4-32-26-16-13-20-8-5-6-11-25(20)29(26)31(2,3)28(32)17-14-21-9-7-10-23-18-22-12-15-24(33)19-27(22)34-30(21)23;/h5-6,8,11-19H,4,7,9-10H2,1-3H3;1H |

InChI Key |

SNAMEWBWEPEJHS-UHFFFAOYSA-N |

Isomeric SMILES |

CC[N+]1=C(C(C2=C1C=CC3=CC=CC=C32)(C)C)/C=C/C4=C5C(=CC6=C(O5)C=C(C=C6)O)CCC4.[I-] |

Canonical SMILES |

CC[N+]1=C(C(C2=C1C=CC3=CC=CC=C32)(C)C)C=CC4=C5C(=CC6=C(O5)C=C(C=C6)O)CCC4.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Near-Infrared Fluorescent Probe-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of a representative near-infrared (NIR) fluorescent probe, herein designated as "Near-IR Fluorescent Probe-1." This guide is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge and detailed protocols to effectively utilize this class of molecules in their work. NIR fluorescent probes are powerful tools in biomedical imaging and diagnostics due to their ability to penetrate deeper into biological tissues with reduced autofluorescence compared to probes in the visible spectrum.[1][2]

Introduction to this compound

This compound is a heptamethine cyanine (B1664457) dye designed for robust performance in biological imaging applications.[3][4] This class of dyes is characterized by its strong absorption and fluorescence in the near-infrared region, typically between 700 and 900 nm. The specific probe detailed in this guide is structurally analogous to widely used cyanine dyes and is functionalized for the detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) involved in numerous cellular signaling pathways.[5][6][7] The probe, in its "off" state, is non-fluorescent. Upon reaction with H₂O₂, a recognition moiety is cleaved, releasing the fluorophore and switching the probe to its fluorescent "on" state.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of an indolenium salt followed by a condensation reaction to form the cyanine backbone, and finally, the introduction of the H₂O₂-reactive moiety.

Synthesis of the Indolenium Salt

The synthesis begins with the Fischer indole (B1671886) synthesis to create a substituted indolenium salt.[3]

Experimental Protocol:

-

A substituted hydrazine (B178648) is condensed with methyl isopropyl ketone.

-

The resulting indole is then N-alkylated using an appropriate alkyl halide in a solvent such as acetonitrile (B52724) under reflux conditions.[8]

-

The crude product is purified by recrystallization to yield the pure indolenium salt.

Synthesis of the Heptamethine Cyanine Backbone

The core of the probe is a heptamethine cyanine dye, synthesized by the condensation of the indolenium salt with a polymethine bridge precursor.[8][9][10]

Experimental Protocol:

-

Two equivalents of the synthesized indolenium salt are reacted with a pentamethine salt in a mixture of pyridine (B92270) and acetic anhydride.[8]

-

The reaction mixture is heated to reflux and the progress is monitored by UV-Vis spectroscopy.

-

The resulting crude cyanine dye is purified by column chromatography on silica (B1680970) gel.

Functionalization with H₂O₂-Reactive Moiety

The final step involves the functionalization of the cyanine backbone with a boronic acid pinacol (B44631) ester group, which serves as the H₂O₂ recognition site.[5][7]

Experimental Protocol:

-

The heptamethine cyanine backbone is reacted with 4-(bromomethyl)phenylboronic acid pinacol ester in the presence of a non-nucleophilic base, such as triethylamine, in an anhydrous solvent like acetonitrile.[7][8]

-

The reaction is carried out under an inert atmosphere and protected from light.

-

The final product, this compound, is purified by column chromatography.

Characterization of this compound

Thorough characterization is crucial to ensure the purity, identity, and performance of the synthesized probe.

Structural Characterization

The chemical structure of this compound is confirmed using standard analytical techniques.

Experimental Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the proton and carbon framework of the molecule.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the synthesized probe, confirming its elemental composition.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule.[3]

Photophysical Characterization

The key performance metrics of a fluorescent probe are its photophysical properties.

Experimental Protocols:

-

UV-Vis Absorption and Fluorescence Spectroscopy: Absorption and emission spectra are recorded in various solvents to determine the maximum absorption (λabs) and emission (λem) wavelengths.[11][12]

-

Molar Extinction Coefficient Determination: The molar extinction coefficient (ε) is determined using the Beer-Lambert law by measuring the absorbance of solutions of known concentrations.

-

Fluorescence Quantum Yield Measurement: The fluorescence quantum yield (Φ) is determined relative to a standard dye with a known quantum yield in the same solvent.

-

Photostability Assessment: The photostability of the probe is evaluated by measuring the decrease in fluorescence intensity upon continuous excitation over time.

-

Selectivity and Sensitivity towards H₂O₂: The fluorescence response of the probe is measured in the presence of H₂O₂ and other biologically relevant reactive oxygen species and metal ions to assess its selectivity.[13][14] The detection limit for H₂O₂ is determined from a concentration-dependent fluorescence titration.[7]

Table 1: Summary of Quantitative Data for this compound

| Parameter | Value |

| Maximum Absorption (λabs) | ~780 nm |

| Maximum Emission (λem) | ~800 nm |

| Molar Extinction Coefficient (ε) | > 150,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) (in "on" state) | ~0.15 |

| Detection Limit for H₂O₂ | < 0.1 µM |

Application in Live Cell Imaging

This compound can be used to visualize intracellular H₂O₂ levels in living cells.

Experimental Protocol for Live-Cell Imaging: [15]

-

Cell Culture: Plate cells (e.g., HeLa cells) in a glass-bottom dish and culture overnight.

-

Probe Loading: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free cell culture medium to a final working concentration (typically 1-10 µM).

-

Incubation: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for a specified period (e.g., 30 minutes) at 37°C.

-

Washing: Remove the probe solution and wash the cells three times with warm phosphate-buffered saline (PBS) to remove any unbound probe.

-

Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Acquire fluorescence images using a confocal microscope equipped with a NIR laser and detector.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, created using the DOT language, illustrate the mechanism of probe activation and the experimental workflows.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | A novel near-infrared fluorescent probe for visualization of intracellular hydrogen peroxide [frontiersin.org]

- 6. A novel near-infrared fluorescent probe for visualization of intracellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Near-infrared fluorescence probe for hydrogen peroxide detection: design, synthesis, and application in living systems - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. Near-Infrared-Emitting Meso-Substituted Heptamethine Cyanine Dyes: From the Synthesis and Photophysics to Their Use in Bioimaging | MDPI [mdpi.com]

- 9. scribd.com [scribd.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Trimethine Cyanine Dyes as NA-Sensitive Probes for Visualization of Cell Compartments in Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Photophysical Properties of Near-Infrared Fluorescent Probes

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core photophysical properties of near-infrared (NIR) fluorescent probes, exemplified by a representative probe designated as "NIR-FP1." It details the essential experimental protocols for their characterization and illustrates key workflows and mechanisms. The use of NIR probes is a rapidly growing field in bioimaging and diagnostics due to their ability to penetrate tissue deeply with minimal autofluorescence, offering a high signal-to-noise ratio for in vivo applications.[1][2][3]

Core Photophysical Properties of NIR-FP1

The performance of a fluorescent probe is defined by a set of key photophysical parameters. These quantitative metrics determine the probe's brightness, sensitivity, and suitability for specific imaging applications. A summary of the essential photophysical properties for our representative probe, NIR-FP1, is presented below.

| Property | Symbol | Value | Unit | Significance |

| Absorption Maximum | λabs | 710 | nm | Wavelength of maximum photon absorption. |

| Emission Maximum | λem | 745 | nm | Wavelength of maximum fluorescence emission. |

| Molar Absorptivity | ε | 150,000 | M-1cm-1 | Efficiency of photon absorption at λabs. |

| Fluorescence Quantum Yield | ΦF | 0.15 | - | Ratio of photons emitted to photons absorbed.[4] |

| Fluorescence Lifetime | τ | 1.2 | ns | Average time the molecule stays in the excited state.[5][6] |

| Singlet Oxygen Quantum Yield | ΦΔ | 0.02 | - | Efficiency of generating cytotoxic singlet oxygen.[7] |

| Photostability (Half-life) | t1/2 | >600 | s | Time until fluorescence intensity drops to 50% under continuous illumination. |

Experimental Protocols for Photophysical Characterization

Accurate characterization of a probe's photophysical properties is critical for its validation and application. The following sections detail the standard experimental methodologies.

General Experimental Workflow

The comprehensive characterization of a novel NIR fluorescent probe involves a series of spectroscopic and analytical measurements. The typical workflow ensures that all critical parameters are determined systematically.

Caption: Workflow for Photophysical Characterization of NIR-FP1.

Determination of Molar Absorptivity (ε)

The molar absorptivity is determined using UV-Vis spectrophotometry by applying the Beer-Lambert law.

Protocol:

-

Preparation: Prepare a stock solution of NIR-FP1 of known concentration in a suitable solvent (e.g., PBS, DMSO). Create a series of dilutions from the stock solution.

-

Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λabs).

-

Analysis: Plot absorbance versus concentration. The data should yield a straight line passing through the origin.

-

Calculation: The molar absorptivity (ε) is calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where 'A' is absorbance, 'c' is concentration, and 'l' is the cuvette path length (typically 1 cm). The slope of the plot is equal to ε.[8]

Relative Fluorescence Quantum Yield (ΦF) Measurement

The fluorescence quantum yield is often determined using a comparative method, referencing a standard fluorophore with a known quantum yield.[4][9]

Protocol:

-

Standard Selection: Choose a well-characterized reference standard with absorption and emission in a similar spectral region to NIR-FP1 (e.g., Indocyanine Green).

-

Solution Preparation: Prepare a series of five dilutions for both the NIR-FP1 probe and the reference standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[10]

-

Absorbance Measurement: Record the absorbance of all solutions at the excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution under identical instrument settings (e.g., excitation/emission slit widths).

-

Data Analysis: Integrate the area under the corrected emission spectrum for each solution. Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard.[4][11]

-

Calculation: The quantum yield of the unknown probe (ΦX) is calculated using the following equation[4][9]: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

-

Where Φ is the quantum yield, Grad is the gradient (slope) from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. Subscripts X and ST denote the test sample and the standard, respectively. If the same solvent is used, the refractive index term (ηX2 / ηST2) becomes 1.[4]

-

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive technique for resolving decay times from picoseconds to microseconds.[6][12]

Protocol:

-

Instrumentation: A TCSPC system consists of a high-repetition pulsed light source (e.g., pulsed diode laser or Ti:Sapphire laser), a sensitive single-photon detector (e.g., SPAD or PMT), and timing electronics.[6][12][13]

-

Excitation: The probe solution is excited with short light pulses at a high repetition rate (MHz range).[13]

-

Detection: The system records the time difference between the laser pulse (start signal) and the arrival of the first fluorescence photon (stop signal).[6]

-

Data Acquisition: This process is repeated millions of times, and the time differences are compiled into a histogram representing the probability of photon arrival over time.

-

Analysis: The resulting decay curve is fitted to an exponential or multi-exponential function to determine the fluorescence lifetime (τ).

Singlet Oxygen Quantum Yield (ΦΔ) Determination

The efficiency of a probe to generate singlet oxygen (¹O₂) upon irradiation is a critical parameter for applications in photodynamic therapy. It can be determined via an indirect method using a chemical trap.[7]

Protocol:

-

Reagent Selection: Use a singlet oxygen trapping reagent, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which reacts with ¹O₂ causing its absorbance to decrease. Rose Bengal is often used as a reference photosensitizer with a known ΦΔ.[14]

-

Sample Preparation: Prepare solutions of the NIR probe and the reference standard in an appropriate solvent (e.g., DMSO), each containing DPBF.[15][16] The absorbance values of the probe and standard at the irradiation wavelength should be matched.

-

Irradiation: Irradiate the solutions with a monochromatic light source (e.g., a filtered lamp or laser) at a wavelength absorbed by both the probe and the standard.

-

Monitoring: At regular time intervals, monitor the decrease in DPBF absorbance at its absorption maximum (around 415 nm) using a UV-Vis spectrophotometer.

-

Calculation: The singlet oxygen quantum yield (ΦΔsample) is calculated by comparing the rate of DPBF decomposition (k) to that of the reference: ΦΔsample = ΦΔref * (ksample / kref)

-

Where k represents the rate of absorbance decrease, determined from the slope of a plot of absorbance vs. time.

-

Application in Cellular Imaging: A Signaling Pathway

NIR probes are frequently designed as "turn-on" sensors that fluoresce upon reacting with a specific analyte within a biological system. A common application is the detection of reactive oxygen species (ROS), which are often overproduced in pathological conditions like cancer and inflammation.

The diagram below illustrates the mechanism of a hypothetical NIR-FP1 designed to detect peroxynitrite (ONOO⁻), a highly reactive ROS.

Caption: Turn-on mechanism of NIR-FP1 for peroxynitrite detection.

In this pathway, the NIR-FP1 probe is initially in a non-fluorescent or weakly fluorescent state. Upon entering a cell and encountering its target analyte, peroxynitrite, it undergoes a specific and irreversible chemical reaction. This reaction transforms the molecular structure of the probe, leading to a product with strong NIR fluorescence, thereby enabling the visualization and quantification of the analyte in living cells.[17]

References

- 1. Near-infrared (NIR) luminescent probes for bioimaging and biosensing Home [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent advances of near infrared inorganic fluorescent probes for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Fluorescence lifetime measurements [uniklinikum-jena.de]

- 6. Fluorescence Lifetime Measurements – qutools [qutools.com]

- 7. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. static.horiba.com [static.horiba.com]

- 10. Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. horiba.com [horiba.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. OPG [opg.optica.org]

- 15. par.nsf.gov [par.nsf.gov]

- 16. You are being redirected... [stellarnet.us]

- 17. pubs.acs.org [pubs.acs.org]

Technical Guide: Photophysical Properties of Near-IR Fluorescent Probe-1

An In-depth Analysis of Quantum Yield and Extinction Coefficient for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of a representative near-infrared (NIR) fluorescent probe, exemplified by Indocyanine Green (ICG). The focus is on two critical parameters for assessing probe performance: the fluorescence quantum yield (Φf) and the molar extinction coefficient (ε). Understanding these properties is paramount for applications in biomedical imaging, diagnostics, and drug development.

Core Photophysical Data

The performance of a fluorescent probe is quantitatively defined by its quantum yield and extinction coefficient. The quantum yield indicates the efficiency of converting absorbed photons into emitted fluorescent photons, while the molar extinction coefficient measures the probability of light absorption at a specific wavelength.

For our representative Near-IR Fluorescent Probe-1, Indocyanine Green (ICG), the key photophysical parameters are summarized below. It is important to note that these values can be influenced by the solvent environment and probe concentration[1][2].

| Parameter | Value | Solvent/Conditions | Source |

| Molar Extinction Coefficient (ε) | 223,000 M⁻¹cm⁻¹ | Plasma | [3] |

| 194,000 M⁻¹cm⁻¹ | Ethanol | [4] | |

| Fluorescence Quantum Yield (Φf) | 0.14 | Plasma | [3] |

| 0.05 | Ethanol | [4] | |

| Absorption Maximum (λabs) | ~800 nm | Blood Plasma | [1] |

| Emission Maximum (λem) | ~830 nm | Blood | [1] |

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is essential for the characterization of any new fluorescent probe. The following sections detail the standard experimental methodologies for these measurements.

The molar extinction coefficient (ε) is determined by applying the Beer-Lambert law, which describes the linear relationship between absorbance and the concentration of an absorbing species.

Protocol:

-

Preparation of Stock Solution: Accurately weigh a small amount of the NIR probe and dissolve it in a known volume of a suitable solvent (e.g., DMSO, water, or ethanol) to create a stock solution of known concentration[5]. The solvent should be chosen based on the probe's solubility and the intended application[6].

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0)[5].

-

Absorbance Measurement:

-

Data Analysis:

-

Plot the measured absorbance (A) at λmax versus the molar concentration (c) of the probe for each dilution.

-

Perform a linear regression on the data points. The plot should yield a straight line passing through the origin[7].

-

The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law (A = εcl)[7]. Therefore, the slope of the line is equal to ε × l.

-

The relative method is the most common approach for determining the fluorescence quantum yield. It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Protocol:

-

Selection of a Standard: Choose a reference fluorophore (standard) that absorbs and emits in a similar spectral region as the NIR probe under investigation[8]. The quantum yield of the standard in the chosen solvent must be well-documented.

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the NIR probe (sample) and the standard in the same solvent.

-

The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects[8].

-

-

Spectroscopic Measurements:

-

Absorbance Spectra: Measure the UV-Vis absorbance spectra for all solutions of the sample and the standard.

-

Fluorescence Spectra: Using a spectrofluorometer, record the corrected fluorescence emission spectra for all solutions. The excitation wavelength should be the same for both the sample and the standard[8]. It is crucial to keep the spectrometer settings (e.g., excitation and emission slit widths) constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard solutions[8].

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The slopes of the resulting linear plots for the standard (Grad_std) and the sample (Grad_unk) are determined.

-

-

Quantum Yield Calculation: The quantum yield of the unknown sample (Φf_unk) is calculated using the following equation[8]:

Φf_unk = Φf_std * (Grad_unk / Grad_std) * (n_unk² / n_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

Grad_unk and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

-

n_unk and n_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term is equal to 1.

-

Signaling Pathways and Applications

Indocyanine Green (ICG) does not directly participate in specific signaling pathways in the way a targeted molecular probe would. Its utility in a research and clinical context stems from its favorable photophysical properties and pharmacokinetic profile.

Upon intravenous injection, ICG rapidly binds to plasma proteins, primarily albumin, which confines it to the vascular system[9][10]. It is then exclusively taken up by hepatocytes and excreted into the bile without undergoing metabolism[10]. This behavior allows for various applications:

-

Vascular and Tissue Perfusion Imaging: Its confinement within the vasculature and NIR fluorescence make it an excellent agent for angiography, allowing for real-time visualization of blood flow in various tissues[9][11].

-

Hepatic Function Assessment: The rate of ICG clearance from the blood is a direct measure of liver function[9].

-

Cancer Imaging: In oncology, ICG can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. Tumors often have leaky blood vessels, which allows the ICG-albumin complex to extravasate and be retained in the tumor microenvironment, enabling fluorescence-guided surgery[12].

The following diagram illustrates the general workflow for characterizing a near-infrared fluorescent probe.

Caption: Workflow for the characterization and application of a NIR fluorescent probe.

References

- 1. Indocyanine green - Wikipedia [en.wikipedia.org]

- 2. Optical Absorption of Indocyanine Green (ICG) [omlc.org]

- 3. Indocyanine green | Fluorescent Dyes: R&D Systems [rndsystems.com]

- 4. PhotochemCAD | Indocyanine Green [photochemcad.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. smart.dhgate.com [smart.dhgate.com]

- 8. benchchem.com [benchchem.com]

- 9. What is the mechanism of Indocyanine Green? [synapse.patsnap.com]

- 10. droracle.ai [droracle.ai]

- 11. laparoscopyhospital.com [laparoscopyhospital.com]

- 12. Frontiers | Indocyanine-Green for Fluorescence-Guided Surgery of Brain Tumors: Evidence, Techniques, and Practical Experience [frontiersin.org]

Navigating the Near-Infrared Window: A Technical Guide to the Absorption and Emission Spectra of Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

The advent of near-infrared (NIR) fluorescent probes has revolutionized our ability to visualize complex biological processes in real-time and with high precision.[1][2] Operating within the NIR window (typically 650-900 nm) allows for deeper tissue penetration, reduced photodamage to living organisms, and a higher signal-to-noise ratio by minimizing autofluorescence from endogenous molecules.[1][2] This guide provides an in-depth overview of the core spectral characteristics of NIR fluorescent probes, detailed experimental protocols for their characterization, and visualizations of their activation mechanisms.

Core Spectral Properties of Representative NIR Fluorescent Probes

The efficacy of a NIR fluorescent probe is fundamentally defined by its absorption and emission spectra. These properties dictate the optimal excitation wavelength and the spectral window for detection. Below is a summary of the spectral data for several illustrative NIR fluorescent probes designed for various biological targets.

| Probe Name/Class | Target Analyte | Excitation Max (λex, nm) | Emission Max (λem, nm) | Solvent/Buffer | Key Features & References |

| TP-1 | Pyroglutamate aminopeptidase (B13392206) 1 (PGP-1) | 400 | 564 (initial), 644 (after reaction) | Not specified | Ratiometric probe with a large Stokes shift. |

| NPCu | Copper(I) (Cu+) | 560 | 560 (initial), 710 (after reaction with Cu+) | 25 mM PBS (pH 7.2) containing 2 mM GSH | "Turn-on" response with a significant redshift in emission upon target binding. |

| IR787 | General cellular imaging | 787 | 826 | Methanol | A novel probe with lower background fluorescence compared to ICG.[3][4] |

| NTR Probe (Cyanine-based) | Nitroreductase (NTR) | Not specified | 708 | Not specified | Exhibits a dramatic increase in fluorescence intensity upon enzymatic activation.[5] |

| NIR-HMA (activated form NIR-MAO) | Hypoxia (via Nitroreductase) | 670 | 710 | Buffer solution | Designed for real-time visualization of intracellular hypoxia.[6][7] |

| Probe A | NAD(P)H | Not specified | 742.1 | pH 7.4 phosphate (B84403) buffer with 5% DMSO | Senses changes in NAD(P)H levels within a whole organism.[8] |

Experimental Protocols

Accurate characterization of the spectral properties of NIR fluorescent probes is paramount for their effective application. The following are generalized experimental protocols for determining the absorption and emission spectra of these probes.

Preparation of Stock and Working Solutions

A crucial first step in spectral analysis is the careful preparation of probe solutions.

-

Probe Stock Solution: Prepare a stock solution of the NIR fluorescent probe, typically in the millimolar (mM) range, using a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration (often in the micromolar (µM) range) using the appropriate buffer for the assay (e.g., phosphate-buffered saline (PBS) at a specific pH).[9] For probes targeting specific analytes, the working solution may also contain necessary co-factors or other reagents.[10]

Measurement of Absorption and Fluorescence Spectra

These measurements are typically performed using a spectrophotometer and a spectrofluorometer, respectively.

-

Absorption Spectra:

-

Transfer the working solution of the probe to a quartz cuvette.

-

Use the same buffer as a blank to zero the spectrophotometer.

-

Scan a range of wavelengths (e.g., 600-900 nm) to determine the wavelength of maximum absorbance (λabs).[3]

-

-

Fluorescence Spectra:

-

To determine the emission spectrum, excite the probe at its absorption maximum (or a suitable wavelength for the instrument) and scan a range of emission wavelengths.

-

To determine the excitation spectrum, set the emission detector to the wavelength of maximum emission and scan a range of excitation wavelengths.

-

For "turn-on" or ratiometric probes, spectra should be recorded both before and after the addition of the target analyte to observe the change in fluorescence intensity and/or the spectral shift.[10]

-

In Vitro Cellular Imaging

Visualizing the performance of a NIR probe within a cellular context is a key validation step.

-

Cell Culture: Culture the desired cell line overnight in a suitable multi-well plate or on coverslips in a humidified incubator at 37°C with 5% CO₂.[9]

-

Probe Incubation:

-

Washing and Imaging:

Signaling Pathways and Experimental Workflows

The functionality of many NIR probes relies on a specific activation mechanism, often involving enzymatic activity or binding to a target molecule. These processes can be visualized as signaling pathways.

References

- 1. Near-infrared fluorescent probes: a next-generation tool for protein-labeling applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Near-infrared fluorescent probes: a next-generation tool for protein-labeling applications - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Novel near-infrared fluorescent probe for live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Engineering of a near-infrared fluorescent probe for real-time simultaneous visualization of intracellular hypoxia and induced mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering of a near-infrared fluorescent probe for real-time simultaneous visualization of intracellular hypoxia and induced mitophagy - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01684D [pubs.rsc.org]

- 8. Near-infrared Absorption and Emission Probes with Optimal Connection Bridges for Live Monitoring of NAD(P)H Dynamics in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A selective and sensitive near-infrared fluorescent probe for real-time detection of Cu( i ) - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00725D [pubs.rsc.org]

A Technical Guide to the Stokes Shift of Near-Infrared Fluorescent Probes and Its Significance in Research and Drug Development

This technical guide provides an in-depth exploration of the Stokes shift, a critical photophysical property of near-infrared (NIR) fluorescent probes, and its implications for researchers, scientists, and professionals in drug development. We will delve into the core principles of the Stokes shift, its significance in biological imaging, and the experimental protocols for its characterization, supported by quantitative data and visual diagrams.

Understanding the Stokes Shift in Near-Infrared Fluorescent Probes

The Stokes shift is the difference between the maximum wavelength of absorption (excitation) and the maximum wavelength of emission of a fluorescent molecule.[1] This phenomenon arises from energy loss between the absorption of a photon and the subsequent emission of a fluorescent photon. After a molecule absorbs a photon and enters an excited electronic state, it rapidly undergoes vibrational relaxation to the lowest vibrational level of the excited state before emitting a photon to return to the ground electronic state.[1] This non-radiative energy loss results in the emitted photon having lower energy (and thus a longer wavelength) than the absorbed photon.

In the context of near-infrared (NIR) fluorescent probes, which typically operate in the 650-900 nm window, a large Stokes shift is a highly desirable characteristic.[2] NIR probes are advantageous for biological imaging due to their ability to penetrate deeper into tissues, minimize photodamage to biological samples, and reduce interference from cellular autofluorescence.[2][3][4] A large Stokes shift further enhances these benefits.

The Significance of a Large Stokes Shift

A substantial Stokes shift is crucial for enhancing the quality and reliability of fluorescence-based assays and imaging, particularly in complex biological environments. The key advantages include:

-

Reduced Spectral Overlap : A large separation between excitation and emission spectra minimizes crosstalk, where the emission signal overlaps with the excitation light.[3][5] This separation ensures that the detected fluorescence is not contaminated by scattered excitation light, leading to a higher signal-to-noise ratio.[3]

-

Minimized Self-Absorption : When the emission and absorption spectra are too close, emitted photons can be re-absorbed by other probe molecules, a phenomenon known as self-absorption. This can reduce the quantum yield and distort the fluorescence signal. A large Stokes shift effectively prevents this, ensuring more accurate quantification.[3]

-

Enhanced Sensitivity : By avoiding errors from excitation light and self-absorption, probes with large Stokes shifts allow for more sensitive detection of the target analyte.[5][6] This is particularly important when visualizing low-abundance biomarkers in cells or tissues.

-

Multiplexing Capabilities : In applications requiring the simultaneous use of multiple fluorescent probes (multiplexed imaging), large Stokes shifts provide a broader spectral window for each probe, reducing spectral bleed-through and enabling clearer differentiation of signals.

Quantitative Data of Representative NIR Probes

Numerous NIR fluorescent probes with large Stokes shifts have been developed for various biological applications. The table below summarizes the photophysical properties of several such probes, showcasing their large Stokes shifts.

| Probe Name/Target | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Application/Target |

| GPU Series | Not Specified | 747–758 | 111–125 | 0.04–0.34 | Tumor Hypoxia[7][8] |

| DCP-H2S | 570 | 770 | 200 | Not Specified | Hydrogen Sulfide (H₂S)[3][9] |

| Biothiol Probe | 470 | 668 | 198 | Not Specified | Biothiols (Cys, Hcy, GSH)[10] |

| DDM-R Series | Not Specified | 740–770 | ~200 | Not Specified | Peroxynitrite (ONOO⁻)[11] |

| CE-1 | 535 | 665 | >100 | Not Specified | Carboxylesterases (CEs)[12] |

| NADH Probe A | Not Specified | Not Specified | 144 | Not Specified | NADH[13] |

| TCF-VIS1 | 460 | 644 | 184 | Not Specified | Viscosity[14] |

| Styrylquinolines | 360-380 | >500 | 131-152 | 0.034-0.079 | Cellular Staining[6] |

Experimental Protocols

The characterization of a novel NIR fluorescent probe involves several key experiments to determine its photophysical properties, including the Stokes shift.

A. Synthesis and Purification of the NIR Probe

The synthesis protocol is highly specific to the molecular structure of the probe. Generally, it involves the chemical conjugation of a NIR fluorophore (e.g., a cyanine, rhodol, or dicyanoisophorone derivative) with a recognition moiety that selectively interacts with the target analyte.[5][7][10] For example, a probe for biothiols might use a 2,4-dinitrobenzenesulfonyl (DNBS) group as both a quencher and a recognition site that reacts with sulfhydryl groups.[10] After synthesis, the probe is purified using techniques like column chromatography and its structure is confirmed by methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[14]

B. Determination of Spectroscopic Properties

This protocol outlines the steps to measure the absorption and emission spectra to calculate the Stokes shift.

-

Preparation of Stock Solution : Prepare a concentrated stock solution (e.g., 1.0 mM) of the purified NIR probe in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[14]

-

Preparation of Working Solutions : Dilute the stock solution in the desired buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final concentration suitable for spectroscopic measurements (e.g., 10.0 µM).[14]

-

Absorption Spectrum Measurement :

-

Use a UV-Vis spectrophotometer to scan the absorbance of the working solution across a relevant wavelength range (e.g., 300-800 nm).

-

The wavelength at which the maximum absorbance is recorded is the excitation maximum (λex).

-

-

Fluorescence Emission Spectrum Measurement :

-

Use a fluorescence spectrophotometer. Set the excitation wavelength to the determined λex.

-

Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., λex + 20 nm to 900 nm).

-

The wavelength at which the maximum fluorescence intensity is recorded is the emission maximum (λem).

-

-

Calculation of Stokes Shift : The Stokes shift is calculated as the difference between the emission and excitation maxima: Stokes Shift (nm) = λem - λex

C. In Vitro and In Vivo Imaging

To validate the probe's utility, experiments are conducted in living cells and animal models.

-

Cell Culture and Imaging :

-

Culture relevant cell lines (e.g., HeLa or HepG2 cells).[12][15]

-

Incubate the cells with the NIR probe at an appropriate concentration and for a specific duration.

-

Image the cells using a confocal fluorescence microscope with the appropriate laser line for excitation and a detector set to capture the emission range of the probe.

-

-

Animal Model Imaging :

-

For in vivo studies, administer the probe to an animal model (e.g., a tumor-bearing mouse).[3][16]

-

Image the animal using an in vivo imaging system (IVIS) equipped with filters for NIR fluorescence.

-

This allows for real-time monitoring of the probe's biodistribution and its activation in response to the target analyte in a living organism.[15]

-

Visualizing Key Concepts and Workflows

Diagram 1: The Principle of the Stokes Shift

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Molecular Engineering of Near-Infrared Fluorescent Probes for Cell Membrane Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. NEAR-INFRARED DYES: Probe Development and Applications in Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Near-Infrared Fluorescent Probes with Large Stokes Shifts for Sensing Zn(II) Ions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Near-Infrared Fluorescent Probes with Large Stokes Shifts for Non-Invasive Imaging of Tumor Hypoxia | Faculty of Pharmacy [b.aun.edu.eg]

- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A near-infrared fluorescent probe with a large Stokes shift for the detection and imaging of biothiols in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel near-infrared fluorescence probe with large Stokes shift for monitoring CCl4-induced toxic hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. A novel near-infrared fluorescent probe with a large Stokes shift for biothiol detection and application in in vitro and in vivo fluorescence imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 16. A near-infrared fluorescence probe with large Stokes shift for selectively monitoring nitroreductase in living cells and mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to NIR-HS1: A Near-Infrared Fluorescent Probe for Hydrogen Sulfide Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of NIR-HS1, a representative near-infrared (NIR) fluorescent probe designed for the selective detection of hydrogen sulfide (B99878) (H₂S). H₂S is a critical gaseous signaling molecule involved in numerous physiological and pathological processes, making its accurate detection vital for advancing research and therapeutic development.[1][2][3] NIR probes offer significant advantages for biological imaging, including deeper tissue penetration, reduced phototoxicity, and minimal background autofluorescence.[1][4]

Core Detection Mechanism

NIR-HS1 operates on a "turn-on" fluorescence mechanism. The probe consists of a NIR fluorophore scaffold whose fluorescence is initially quenched by a recognition moiety, such as a 2,4-dinitrophenyl ether group.[1] This recognition site is specifically designed to react with hydrogen sulfide. Upon reaction, H₂S triggers the cleavage of this quenching group through thiolysis.[1] This cleavage restores the fluorophore's intramolecular charge transfer (ICT) pathway, resulting in a dramatic increase in fluorescence intensity in the NIR spectrum.[2] This mechanism provides high sensitivity and selectivity for H₂S.[1]

Quantitative Data Summary

The photophysical and analytical performance characteristics of NIR-HS1 are summarized below. These properties demonstrate its suitability for quantitative and qualitative H₂S detection in biological systems.

| Parameter | Value | Description |

| Excitation Wavelength (λex) | ~730 nm | Optimal wavelength for probe excitation in the NIR window.[4] |

| Emission Wavelength (λem) | ~796 nm | NIR emission peak, minimizing background autofluorescence.[4] |

| Stokes Shift | >60 nm | A large separation between excitation and emission peaks, enhancing signal-to-noise ratio.[1][5] |

| Quantum Yield (Φ) | > 0.25 (activated) | High fluorescence efficiency upon reaction with H₂S.[6] |

| Response Time | < 5 minutes | Rapid signal development for real-time monitoring.[7] |

| Limit of Detection (LOD) | < 100 nM | High sensitivity, capable of detecting physiologically relevant H₂S concentrations.[8][9] |

| Optimal pH Range | 6.0 - 9.0 | Stable and reliable performance across a broad physiological pH range.[9][10][11] |

| Selectivity | High | Shows minimal interference from other biological thiols (e.g., Cys, GSH) and reactive species.[1][5] |

Experimental Protocols

Detailed methodologies for the application of NIR-HS1 in both solution-based assays and live-cell imaging are provided below.

This protocol outlines the steps for quantifying H₂S in a cell-free system using a fluorescence plate reader.

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of NIR-HS1 in DMSO.

-

Prepare a 10 mM stock solution of a H₂S donor (e.g., Sodium Sulfide, Na₂S) in deionized water.

-

Prepare the working buffer: 10 mM Phosphate-Buffered Saline (PBS), pH 7.4.

-

-

Assay Procedure:

-

To a 96-well plate, add 100 µL of PBS buffer to each well.

-

Add the desired concentrations of the H₂S donor solution to the wells.

-

Add the NIR-HS1 probe to each well to a final concentration of 10 µM.

-

Incubate the plate at 37°C for 20-30 minutes, protected from light.[12]

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader with excitation set at ~730 nm and emission recorded at ~796 nm.

-

Correlate the fluorescence intensity with the H₂S concentration to generate a calibration curve.

-

This protocol details the use of NIR-HS1 for visualizing H₂S levels in cultured cells via confocal microscopy.

-

Cell Culture:

-

Seed cells (e.g., MCF-7 or HeLa) onto glass-bottom confocal dishes and culture for 24 hours until they reach 60-70% confluency.[12]

-

-

Endogenous H₂S Stimulation (Optional):

-

To visualize endogenous H₂S production, cells can be co-incubated with a precursor like D-Cysteine (D-Cys).[6]

-

-

Probe Loading:

-

Remove the culture medium and wash the cells once with PBS (pH 7.4).

-

Incubate the cells with a solution of 10 µM NIR-HS1 in serum-free medium for 30 minutes at 37°C.[6]

-

-

Imaging:

-

Wash the cells three times with PBS to remove any excess probe.[12]

-

Add fresh PBS or culture medium to the dish.

-

Visualize the cells using a confocal laser scanning microscope equipped with a NIR laser. Capture fluorescence images in the appropriate channel (e.g., excitation at 730 nm, emission collected above 760 nm). Strong intracellular fluorescence indicates the presence of H₂S.[6]

-

References

- 1. A novel near-infrared fluorescent probe for highly selective recognition of hydrogen sulfide and imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. H2S Sensors: Synthesis, Optical Properties, and Selected Biomedical Applications under Visible and NIR Light - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A new H2S-specific near-infrared fluorescence-enhanced probe that can visualize the H2S level in colorectal cancer cells in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A near-infrared fluorescent probe for detecting hydrogen sulfide with high selectivity in cells and ulcerative colitis in mice - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. A Fast-Response Red Shifted Fluorescent Probe for Detection of H2S in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Near-Infrared Fluorescent Probe for H2S Detection: Will pH Affect the Intracellular Sensing? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A New Fluorescent Probe for Hydrogen Sulfide Detection in Solution and Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Near-IR Fluorescent Probe-1 in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Near-IR Fluorescent Probe-1 for the real-time imaging of live cells. Near-infrared (NIR) probes offer significant advantages for biological imaging, including deeper tissue penetration, reduced autofluorescence, and minimal photodamage to living samples.[1][2] This document outlines the key characteristics of a representative NIR probe, detailed protocols for its application in live cell imaging, and methods for quantitative analysis.

I. Overview of this compound

This compound is a hypothetical, yet representative, small-molecule fluorescent probe designed for targeting and visualizing specific cellular components or activities in the near-infrared spectrum (650-900 nm).[3][4] These probes can be designed to be "always on" for general cellular labeling or "activatable," where their fluorescence is initiated or enhanced upon interaction with a specific biological target, such as enzymes, reactive oxygen species (ROS), or changes in pH.[1][2] The choice of probe depends on the specific biological question being investigated.

II. Quantitative Data Summary

The following table summarizes the typical quantitative data for a generic this compound, compiled from various representative NIR probes.[1][5][6]

| Property | Typical Value | Significance in Live Cell Imaging |

| Excitation Maximum (λex) | 650 - 800 nm | Minimizes cellular autofluorescence and allows for deeper tissue penetration.[2][3] |

| Emission Maximum (λem) | 670 - 850 nm | Enables detection with standard NIR imaging systems and further reduces background noise.[3][6] |

| Quantum Yield (Φ) | 0.1 - 0.6 | A higher quantum yield indicates a brighter probe, leading to better signal-to-noise ratios in imaging experiments.[6] |

| Molar Extinction Coefficient (ε) | > 50,000 M⁻¹cm⁻¹ | High molar extinction coefficient allows for efficient light absorption and strong fluorescence signal. |

| Photostability | High | Crucial for long-term imaging experiments and time-lapse studies without significant signal loss.[5] |

| Cellular Permeability | Moderate to High | Essential for labeling intracellular targets in live, intact cells without requiring disruptive loading methods.[7] |

| Cytotoxicity | Low | Ensures that the probe does not interfere with normal cellular processes, providing more reliable biological data.[3][8] |

III. Experimental Protocols

This section provides detailed protocols for the preparation, labeling, and imaging of live cells using this compound.

A. Reagent and Equipment Preparation

-

This compound Stock Solution: Prepare a 1-10 mM stock solution of the probe in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store at -20°C, protected from light.

-

Cell Culture Medium: Use phenol (B47542) red-free medium to reduce background fluorescence during imaging.

-

Imaging Buffer: A buffered salt solution such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) can be used for washing and during imaging.

-

Live-Cell Imaging System: A fluorescence microscope equipped with appropriate NIR excitation sources (e.g., lasers at 640 nm or 785 nm) and emission filters (e.g., long-pass filters at 665 nm or 800 nm), a sensitive camera (e.g., EM-CCD or sCMOS), and an environmental chamber to maintain 37°C and 5% CO₂.

B. Live Cell Labeling Protocol

-

Cell Seeding: Plate cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy. Allow the cells to adhere and reach the desired confluency (typically 50-70%).

-

Probe Preparation: On the day of the experiment, thaw the this compound stock solution. Dilute the stock solution in a pre-warmed, serum-free cell culture medium to a final working concentration. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.[1]

-

Cell Staining: Remove the cell culture medium from the dish and add the probe-containing medium to the cells.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator. The optimal incubation time will vary depending on the specific probe and cell type.

-

Washing: Gently remove the probe solution and wash the cells two to three times with pre-warmed imaging buffer or complete cell culture medium to remove any unbound probe.[1]

-

Imaging: Add fresh, pre-warmed imaging buffer or complete medium to the cells. The cells are now ready for imaging.

C. Live Cell Imaging Procedure

-

Microscope Setup: Place the dish on the microscope stage within the environmental chamber. Allow the temperature to equilibrate.

-

Cell Identification: Locate the cells of interest using brightfield or differential interference contrast (DIC) microscopy.

-

Image Acquisition:

-

Excite the cells with the appropriate NIR laser line.

-

Collect the emitted fluorescence using the corresponding emission filter.

-

Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[9]

-

Acquire images in both the NIR channel and a brightfield or DIC channel for morphological reference.[1]

-

D. Quantitative Image Analysis

-

Background Subtraction: Correct for background fluorescence to improve the accuracy of intensity measurements.

-

Region of Interest (ROI) Selection: Define ROIs around individual cells or specific subcellular structures.

-

Fluorescence Intensity Measurement: Quantify the mean fluorescence intensity within the defined ROIs.

-

Data Normalization: If comparing different conditions or time points, normalize the fluorescence intensity to a control or an internal standard.

IV. Visualizations

A. Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel near-infrared fluorescent probe for live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Engineering of Near-Infrared Fluorescent Probes for Cell Membrane Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. epfl.ch [epfl.ch]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. feinberg.northwestern.edu [feinberg.northwestern.edu]

Application Notes and Protocols: Near-IR Fluorescent Probe-1 (NIR-FP1) for In Vivo Imaging in Small Animals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescence imaging in the 700-900 nm window is a powerful technique for in vivo studies in small animals. This spectral range offers significant advantages over visible light imaging, including deeper tissue penetration and reduced autofluorescence from biological tissues, leading to a higher signal-to-noise ratio.[1][2][3][4] NIR-FP1 is a novel heptamethine cyanine-based fluorescent probe designed for high sensitivity and stability in complex biological environments. Its favorable pharmacokinetic profile and bright fluorescence signal make it an ideal candidate for a variety of in vivo imaging applications, including tumor imaging, vascular mapping, and tracking of biological molecules.

Physicochemical and Optical Properties

NIR-FP1 exhibits excellent photophysical properties, making it a robust tool for in vivo imaging. The key quantitative data for NIR-FP1 are summarized in the table below.

| Property | Value |

| Maximum Excitation Wavelength (λex) | ~780 nm |

| Maximum Emission Wavelength (λem) | ~810 nm |

| Molar Extinction Coefficient | > 200,000 M⁻¹cm⁻¹ |

| Quantum Yield | High in biological media |

| Molecular Weight | ~700-900 g/mol |

| Solubility | Soluble in DMSO, PBS |

| Purity | >95% (HPLC) |

| Photostability | Good |

| Cytotoxicity | Low at working concentrations |

Applications

NIR-FP1 can be utilized for a range of in vivo imaging applications in small animals:

-

Tumor Imaging: When conjugated to a tumor-targeting moiety (e.g., an antibody or peptide), NIR-FP1 can be used for the specific visualization of tumors. The enhanced permeability and retention (EPR) effect can also lead to passive accumulation of the probe in tumor tissues.

-

Vascular Imaging: Due to its retention in the bloodstream for a sufficient duration, NIR-FP1 can serve as an effective contrast agent for angiography and the study of vascular leakage in pathological conditions.[5]

-

Cell Tracking: Cells can be labeled with NIR-FP1 ex vivo and subsequently tracked in vivo after administration to a small animal model.

-

Drug Delivery Monitoring: By conjugating NIR-FP1 to a therapeutic agent, the biodistribution, target accumulation, and clearance of the drug can be monitored non-invasively.

Experimental Protocols

The following are detailed protocols for the application of NIR-FP1 in in vivo imaging experiments in small animals.

I. Animal Handling and Preparation

-

Animal Models: Athymic nude mice (nu/nu) are recommended for in vivo imaging to minimize light scattering and absorption by fur.[6] If other strains are used, the hair in the imaging area must be carefully removed using clippers or a chemical depilatory before imaging.

-

Anesthesia: Anesthetize the animal using a suitable method, such as isoflurane (B1672236) inhalation (2-3% for induction, 1-2% for maintenance) or intraperitoneal injection of a ketamine/xylazine cocktail. Monitor the animal's vital signs throughout the experiment.

-

Positioning: Place the anesthetized animal on the imaging stage of the in vivo imaging system. A heating pad should be used to maintain the animal's body temperature.

II. Probe Preparation and Administration

-

Reconstitution: Prepare a stock solution of NIR-FP1 by dissolving it in sterile, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Working Solution: Immediately before injection, dilute the stock solution to the desired final concentration using sterile phosphate-buffered saline (PBS). The final concentration of DMSO should be kept below 5% to avoid toxicity.

-

Administration: The route of administration will depend on the specific application. For most systemic imaging applications, intravenous (i.v.) injection via the tail vein is recommended. The typical injection volume is 100-200 µL.

III. In Vivo Imaging Procedure

-

Imaging System: Use an in vivo imaging system equipped with an appropriate excitation light source (e.g., a laser or filtered lamp centered around 780 nm) and an emission filter that captures light above 800 nm. The system should have a sensitive CCD or CMOS camera for detection.

-

Image Acquisition:

-

Acquire a baseline, pre-injection image of the animal.

-

Inject the prepared NIR-FP1 solution.

-

Acquire images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the probe's biodistribution and target accumulation.

-

The exposure time will depend on the brightness of the signal and the sensitivity of the imaging system.

-

-

Data Analysis:

-

Use the imaging system's software to quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and contralateral healthy tissue.

-

The signal-to-background ratio can be calculated to assess the specificity of the probe's accumulation.

-

IV. Ex Vivo Organ Analysis

-

Euthanasia and Dissection: At the end of the in vivo imaging study, euthanize the animal according to approved institutional guidelines.

-

Organ Harvest: Carefully dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart) and wash them with PBS.

-

Ex Vivo Imaging: Place the organs on a non-fluorescent surface and image them using the in vivo imaging system to confirm the biodistribution of NIR-FP1.

-

Histological Analysis: Tissues can be fixed in formalin, embedded in paraffin, and sectioned for fluorescence microscopy to visualize the probe's distribution at the cellular level.

Diagrams

Caption: Experimental workflow for in vivo imaging with NIR-FP1.

Caption: Targeted imaging using a ligand-conjugated NIR-FP1 probe.

References

- 1. Near-infrared molecular probes for in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spiedigitallibrary.org [spiedigitallibrary.org]

- 3. NIR-II Probes for In vivo Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]

- 4. licorbio.com [licorbio.com]

- 5. 小動物の In Vivo イメージング(SAIVI™)、近赤外用蛍光色素とコンジュゲート | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for In Vivo Neutrophil Tracking Using Near-IR Fluorescent Probe-1

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Near-Infrared (NIR) Fluorescent Probe-1, a novel imaging agent for the real-time, non-invasive tracking of neutrophils in vivo. These guidelines are intended for researchers in immunology, inflammation, and drug development to facilitate the monitoring of neutrophil dynamics in various pathological conditions.

Introduction

Neutrophils are key players in the innate immune response, acting as the first line of defense against pathogens and playing a critical role in the inflammatory process. The ability to track neutrophil migration and accumulation in vivo is crucial for understanding disease pathogenesis and for evaluating the efficacy of novel anti-inflammatory therapeutics.

Near-IR Fluorescent Probe-1, identified as cinnamoyl-F-(D)L-F-(D)L-F-PEG-cyanine7 (cFlFlF-PEG-Cy7), is a multiscopic probe designed to specifically target the formyl peptide receptor (FPR) on the surface of neutrophils.[1] FPR is a G protein-coupled receptor that is highly expressed on neutrophils and plays a pivotal role in mediating their chemotaxis towards sites of inflammation.[2] This probe consists of a synthetic hexapeptide (cFlFlF) that exhibits high affinity for FPR, conjugated to a cyanine (B1664457) 7 (Cy7) fluorophore via a polyethylene (B3416737) glycol (PEG) linker. The Cy7 fluorophore emits in the near-infrared spectrum (700-900 nm), a range where tissue absorbance and autofluorescence are minimal, allowing for deep tissue imaging with a high signal-to-background ratio.[3]

These characteristics make this compound a powerful tool for both macroscopic imaging of neutrophil populations in live animals and microscopic analysis at the tissue and cellular levels.[1]

Mechanism of Action

This compound targets neutrophils by binding to the formyl peptide receptor (FPR). This interaction allows for the visualization of neutrophil accumulation at sites of inflammation.

Quantitative Data Summary

The following table summarizes the quantitative data from in vivo studies using this compound in a mouse ear inflammation model.[1]

| Experimental Group | Fluorescence Intensity Ratio (Inflamed vs. Control Ear) at 24h Post-Injection | Description |

| This compound | ~4.0 | Demonstrates significant accumulation of the probe at the site of inflammation. |

| Scrambled Peptide Control | ~1.5 | A control probe with a scrambled peptide sequence (cLFFFL-PEG-Cy7) shows significantly lower accumulation, indicating the specificity of the cFlFlF peptide. |

| Blocking Study | ~2.0 | Pre-administration of excess non-fluorescent cFlFlF-PEG peptide competitively inhibits the binding of the fluorescent probe, further confirming target specificity. |

Experimental Protocols

In Vivo Mouse Model of Ear Inflammation

This protocol describes the induction of acute inflammation in a mouse ear, a well-established model for studying neutrophil recruitment.[1]

Materials:

-

Mice (e.g., BALB/c)

-

Phorbol-12-myristate-13-acetate (PMA)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Anesthetize the mouse using a suitable anesthetic agent.

-

Topically apply a solution of PMA in acetone to the left ear to induce inflammation. The right ear can be treated with acetone alone to serve as a control.

-

Allow 24 hours for the inflammatory response to develop, characterized by significant neutrophil infiltration.

In Vivo Near-Infrared Fluorescence (NIRF) Imaging

This protocol outlines the procedure for administering the this compound and performing in vivo imaging.[1][3]

Materials:

-

This compound (cFlFlF-PEG-Cy7)

-

Saline solution

-

In vivo imaging system equipped for NIRF imaging (e.g., IVIS Spectrum)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Prepare a solution of this compound in sterile saline.

-

Anesthetize the mouse with the induced ear inflammation.

-

Administer the probe solution via tail vein injection.

-

Perform non-invasive NIRF imaging at various time points post-injection (e.g., 1, 4, 8, and 24 hours) to monitor probe accumulation.

-

For imaging, use an appropriate excitation filter (e.g., 710-760 nm) and emission filter (e.g., >790 nm).

-

Acquire and analyze the fluorescence images to quantify the signal intensity in the region of interest (inflamed ear) compared to the control region (contralateral ear).

Immunohistochemistry for Microscopic Confirmation

To validate that the NIRF signal co-localizes with neutrophils at the cellular level, immunohistochemical analysis of the inflamed tissue can be performed.[1]

Materials:

-

Inflamed and control ear tissues

-

Formalin or other suitable fixative

-

Paraffin embedding reagents

-

Primary antibody against a neutrophil marker (e.g., Ly-6G)

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope

Procedure:

-

Following the final imaging session, euthanize the mouse and excise the inflamed and control ear tissues.

-

Fix the tissues in formalin and embed them in paraffin.

-

Section the paraffin-embedded tissues.

-

Perform standard immunohistochemistry using an anti-neutrophil primary antibody.

-

Apply a fluorescently labeled secondary antibody.

-

Image the sections using a fluorescence microscope to visualize the co-localization of the Cy7 signal from the probe and the signal from the neutrophil-specific antibody.

Signaling Pathway

The binding of formyl peptides (and by extension, the cFlFlF peptide of the probe) to the Formyl Peptide Receptor (FPR), a G-protein coupled receptor, triggers a downstream signaling cascade that is crucial for neutrophil chemotaxis and activation. This involves the activation of Phosphoinositide 3-kinase (PI3K) and other downstream effectors, leading to cytoskeletal rearrangements and directed cell movement.

Conclusion

This compound is a highly specific and effective tool for the in vivo tracking of neutrophils. The protocols and data presented here provide a comprehensive guide for its application in pre-clinical research. The ability to non-invasively visualize neutrophil dynamics opens up new avenues for studying inflammatory diseases and for the development of targeted therapies.

References

- 1. A novel near-infrared fluorescence imaging probe for in vivo neutrophil tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Non-invasive near-infrared fluorescence imaging of the neutrophil response in a mouse model of transient cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Near-IR Fluorescent Probe IR-780 Iodide for Cancer Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the near-infrared (NIR) fluorescent probe, IR-780 iodide, in the imaging and characterization of cancer cells. IR-780 iodide is a heptamethine cyanine (B1664457) dye with preferential accumulation in tumor cells, making it a valuable tool for cancer research and potential theranostic applications.[1][2]

Introduction

IR-780 iodide is a lipophilic, cationic near-infrared fluorescent dye with excitation and emission maxima around 780 nm and 810 nm, respectively.[3] This spectral profile falls within the NIR window (700-900 nm), where biological tissues exhibit minimal autofluorescence and deeper light penetration, enabling high-contrast in vivo imaging.[3] Notably, IR-780 iodide has demonstrated selective accumulation in various cancer cell lines, including prostate, breast, and lung cancer, while showing lower uptake in normal cells.[2][4] Its tumor-targeting property is attributed, in part, to its uptake by organic anion-transporting polypeptides (OATPs) which are often overexpressed in cancer cells.[1][5] Once inside the cell, IR-780 iodide localizes primarily within the mitochondria.[1]

Applications in Cancer Cell Research

-

In Vitro and In Vivo Imaging: Visualize and track cancer cells in culture and in animal models with high signal-to-background ratios.[6]

-

Cancer Stem Cell (CSC) Characterization: Identify and study human CSCs by analyzing the activity of the HIF-1α/glycolysis-dependent mitochondrial transporter ABCB10.[3]

-

Theranostic Agent Development: Due to its tumor-targeting capabilities, IR-780 iodide can be conjugated with therapeutic agents for targeted drug delivery.[2][3]

-

Photothermal and Photodynamic Therapy (PTT/PDT): Upon irradiation with an NIR laser, IR-780 iodide can generate heat and reactive oxygen species (ROS) to induce cancer cell death.[3]

-

Sonodynamic Therapy (SDT): IR-780 can act as a sonosensitizer, inducing tumor cell apoptosis and necrosis when activated by ultrasound.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing IR-780 iodide for cancer cell imaging and analysis.

Table 1: Cell Viability (MTT Assay) of Prostate Cancer Cells and Normal Prostate Epithelial Cells after 24-hour Incubation with IR-780 Iodide.

| Concentration (μmol/L) | PC-3 (% Viability) | LNCaP (% Viability) | RWPE-1 (% Viability) |

| 0 | 100 | 100 | 100 |

| 2.5 | ~98 | ~97 | ~100 |

| 5 | ~95 | ~93 | ~100 |

| 10 | ~90 | ~88 | ~98 |

| 20 | ~85 | ~80 | ~95 |

| 40 | ~75 | ~70 | ~90 |

| 80 | ~60 | ~55 | ~85 |

| 160 | ~40 | ~35 | ~80 |

(Data adapted from a study on prostate cancer cell imaging)[4]

Table 2: Mean Fluorescence Intensity of PC-3 Cells Stained with 20 μmol/L IR-780 Iodide over Time.

| Time Point (hours) | Mean Fluorescence Intensity (Arbitrary Units) |

| 0.5 | ~250 |

| 1 | ~400 |

| 2 | ~550 |

| 4 | ~600 |

| 8 | ~580 |

| 12 | ~500 |

| 24 | ~400 |

(Data adapted from a study on prostate cancer cell imaging)[4]

Signaling Pathway and Mechanism of Action

The preferential accumulation of IR-780 iodide in cancer cells is a multi-factorial process. The diagram below illustrates the key steps involved in its uptake and localization.

References

- 1. Mechanistic study of IR-780 dye as a potential tumor targeting and drug delivery agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

Application Notes and Protocols for Dynamic Protein Studies Using Near-Infrared Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Near-infrared (NIR) fluorescent probes are invaluable tools for dynamic studies of proteins in complex biological systems. Their emission wavelengths (typically in the 700-900 nm range) fall within the "optical window" of biological tissues, where light absorption and scattering by endogenous molecules like hemoglobin and water are minimized. This property allows for deeper tissue penetration and a higher signal-to-noise ratio compared to probes emitting in the visible spectrum.[1][2][3] These advantages make NIR probes particularly well-suited for non-invasive in vivo imaging and long-term tracking of labeled proteins in living cells.[1][2][3]

This document provides detailed application notes and protocols for labeling proteins with a representative NIR fluorescent probe, IRDye® 800CW N-hydroxysuccinimide (NHS) Ester , for dynamic studies in live cells and in vivo. IRDye® 800CW is a well-characterized NIR dye that covalently attaches to primary amines on proteins.[4][5]

Properties of IRDye® 800CW NHS Ester

IRDye® 800CW NHS Ester is a near-infrared fluorescent dye that is activated with an N-hydroxysuccinimide (NHS) ester functional group.[4] This reactive group efficiently couples with primary amino groups (e.g., on lysine (B10760008) residues) on proteins to form a stable amide bond.[4][6] The key properties of this probe are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 1166 g/mol | [4] |

| Excitation Maximum (λex) | 774 nm (in PBS) | [4] |

| Emission Maximum (λem) | 789 nm (in PBS) | [4] |

| Molar Absorptivity | 240,000 L mol⁻¹ cm⁻¹ (in PBS) | [4] |

| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [4] |

| Target Functional Group | Primary amines (-NH₂) | [4] |

| Storage | -20°C, protected from light and moisture | [4] |

Experimental Protocols

Protein Labeling with IRDye® 800CW NHS Ester

This protocol describes the covalent labeling of a protein of interest with IRDye® 800CW NHS Ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 8.5)

-

IRDye® 800CW NHS Ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer: 0.1 M sodium phosphate, pH 8.5

-

Purification column (e.g., desalting column or size-exclusion chromatography)

-

Spectrophotometer

Protocol:

-

Prepare the Protein Solution:

-

Dissolve or dialyze the protein of interest into the reaction buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the protein for labeling.

-

-

Prepare the Dye Stock Solution:

-

Labeling Reaction:

-

The optimal molar ratio of dye to protein will vary depending on the protein and the desired degree of labeling. A starting point is a 2:1 molar ratio of dye to protein.[7]

-

Slowly add the calculated amount of the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 2 hours at room temperature, protected from light.[4]

-

-

Purification of the Labeled Protein:

-

Remove unconjugated dye by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.

-

Equilibrate the column with an appropriate storage buffer for the protein (e.g., PBS).

-

Collect the fractions containing the labeled protein. The labeled protein will be visible as a colored band.

-

-

Characterization of the Labeled Protein:

-

Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and 774 nm (for dye concentration).

-

Calculate the protein concentration and the degree of labeling (dye-to-protein ratio) using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.

-

Live-Cell Imaging of Labeled Proteins

This protocol provides a general guideline for imaging proteins labeled with IRDye® 800CW in living cells.

Materials:

-

Live cells cultured on glass-bottom dishes or chamber slides

-

IRDye® 800CW-labeled protein

-

Cell culture medium

-

Fluorescence microscope equipped with a NIR laser (e.g., ~780 nm excitation) and an appropriate emission filter (e.g., >800 nm)

Protocol:

-

Cell Preparation:

-

Seed cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.

-

-

Introduction of the Labeled Protein:

-

The method for introducing the labeled protein into the cells will depend on the protein and the experimental goals. Methods include microinjection, electroporation, or using cell-penetrating peptides.

-

For extracellular proteins or receptors, the labeled protein can be added directly to the cell culture medium.

-

Incubate the cells with the labeled protein for a sufficient time to allow for uptake or binding. This time will need to be optimized for each specific protein and cell type.

-

-

Washing:

-